molecular formula C32H31ClN2O7 B1606875 Rhodamine 640 perchlorate CAS No. 72102-91-1

Rhodamine 640 perchlorate

Cat. No.: B1606875
CAS No.: 72102-91-1
M. Wt: 591 g/mol
InChI Key: DJWWHVKRLDNDJK-UHFFFAOYSA-N
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Description

Rhodamine 640 perchlorate is a synthetic dye belonging to the rhodamine family, known for its vibrant fluorescence. This compound is widely used in various scientific fields due to its unique photophysical properties. It is particularly notable for its application in photodynamic therapy, where it serves as a photosensitizer to treat cancer by generating reactive oxygen species upon light activation .

Mechanism of Action

Target of Action

Rhodamine 640 perchlorate (Rh-640 perchlorate) is primarily targeted towards cancer cells, specifically the human Rhabdomyosarcoma cancer cell line . It acts as a second-generation photosensitizer in Photodynamic Therapy (PDT), a treatment modality for oncological diseases .

Mode of Action

Rh-640 perchlorate’s mode of action involves light interaction with cells, resulting in a cytotoxic generation of reactive oxygen species (ROS) for cancer cell damage . When a photosensitizer like Rh-640 perchlorate is activated, it goes to an excited triplet state resulting in two kinds of reactions . A direct reaction with the molecular membrane forms a radical cation or anion (Type 1 reaction). In Type 2, a singlet oxygen production from molecular ground state oxygen occurs due to energy transfer from the triplet state of the photosensitizer to the molecular oxygen .

Biochemical Pathways

The biochemical pathways affected by Rh-640 perchlorate involve the generation of ROS, which mediates the oxygen dependency in PDT . Singlet oxygen is responsible for most photodynamic processes in biological systems . Cellular damages are mediated when Rh-640 perchlorate is activated . ROS is effective only near its generation site due to its short half-life .

Pharmacokinetics

The pharmacokinetics of Rh-640 perchlorate involves the optimization of intracellular drug concentration and light dose response on a lower scale . An optimum incubation time of 3 hours was found for Rh-640 perchlorate mediated exposure of the Rhabdomyosarcoma cancer cell line . Effective intracellular drug accumulation was optimized for culture when administered with different concentrations .

Result of Action

The result of Rh-640 perchlorate’s action is light dose-dependent cytotoxicity . Post incubation with optimized parameters, Rh-640 perchlorate mediated photodynamic therapy showed cytotoxicity of 85% (2 J/cm2), 80% (5 J/cm2), and 69% (15 J/cm2) . This suggests the potential photodynamic action of Rh-640 perchlorate and its efficacy on other cancer cell lines .

Action Environment

The action environment of Rh-640 perchlorate involves the use of a diode laser with a wavelength of 630 nm as a light source . The threshold for stimulated emission is dependent on the concentration of both the laser dye and scattering particles . The absorption spectra suggest that longer wavelengths of light like yellow-red light are best used for light irradiation .

Biochemical Analysis

Biochemical Properties

Rhodamine 640 perchlorate plays a significant role in biochemical reactions, particularly in photodynamic therapy. As a photosensitizer, it interacts with light to produce reactive oxygen species, which can induce cell death in targeted cells. This compound interacts with various biomolecules, including enzymes, proteins, and nucleic acids. For instance, it can bind to proteins and enzymes, altering their conformation and activity. The interaction with nucleic acids, such as DNA, can lead to the formation of DNA adducts, which can interfere with DNA replication and transcription processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to induce cytotoxicity through the generation of reactive oxygen species upon light activation. This leads to oxidative stress, which can damage cellular components, including lipids, proteins, and DNA. The compound can influence cell signaling pathways, such as the activation of apoptosis pathways, leading to programmed cell death. Additionally, this compound can affect gene expression by inducing changes in the expression levels of genes involved in cell cycle regulation, apoptosis, and stress response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to act as a photosensitizer. Upon absorption of light, the compound transitions to an excited singlet state, which can then undergo intersystem crossing to form an excited triplet state. This triplet state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive oxygen species can cause oxidative damage to cellular components, leading to cell death. This compound can also bind to biomolecules, such as proteins and nucleic acids, affecting their structure and function. This binding can result in enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as light exposure, temperature, and pH. Over time, this compound can degrade, leading to a decrease in its photodynamic efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged oxidative stress and changes in gene expression. These long-term effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce selective cytotoxicity in targeted cells without causing significant toxicity to normal cells. At high doses, this compound can exhibit toxic effects, including oxidative damage to tissues and organs. Threshold effects have been observed, where a certain dosage is required to achieve the desired photodynamic effect. Beyond this threshold, increasing the dosage can lead to adverse effects, such as inflammation, tissue damage, and systemic toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its role as a photosensitizer. The compound can interact with enzymes and cofactors involved in oxidative stress response and detoxification pathways. For example, it can induce the activity of antioxidant enzymes, such as superoxide dismutase and catalase, to mitigate the effects of reactive oxygen species. Additionally, this compound can affect metabolic flux by altering the levels of metabolites involved in energy production and cellular respiration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization. For instance, it can bind to albumin in the bloodstream, enhancing its distribution to target tissues. The localization and accumulation of this compound within cells are influenced by its chemical properties, such as hydrophobicity and charge. The compound can accumulate in specific cellular compartments, such as mitochondria and lysosomes, where it exerts its photodynamic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can accumulate in mitochondria, where it can induce mitochondrial dysfunction and apoptosis. The localization to lysosomes can lead to lysosomal membrane permeabilization and cell death. Understanding the subcellular localization of this compound is essential for optimizing its use in photodynamic therapy and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The final step involves the formation of the perchlorate salt, which enhances the compound’s stability and solubility .

Industrial Production Methods: Industrial production of Rhodamine 640 perchlorate typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to maximize yield and minimize impurities, often involving rigorous purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Rhodamine 640 perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted rhodamine derivatives, each with unique photophysical characteristics .

Scientific Research Applications

Rhodamine 640 perchlorate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its high fluorescence quantum yield and stability, making it particularly suitable for applications requiring long-term fluorescence and high sensitivity .

Properties

IUPAC Name

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O3.ClHO4/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;2-1(3,4)5/h1-2,9-10,17-18H,3-8,11-16H2;(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWWHVKRLDNDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)O)CCC7.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1072503
Record name Rhodamine 640 perchlorate
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Molecular Weight

591.0 g/mol
Source PubChem
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Physical Description

Odorless, dark green crystals with a bronze sheen; [MSDSonline]
Record name Rhodamine 640 perchlorate
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CAS No.

72102-91-1
Record name Rhodamine 640 Perchlorate
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Record name Rhodamine 640 perchlorate
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Record name 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium, 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-, perchlorate (1:1)
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Record name Rhodamine 640 perchlorate
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Record name 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium perchlorate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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